1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone (CAS 478248-39-4) is a heterocyclic compound with the molecular formula C₂₀H₁₈Cl₂N₂OS₂ and a molecular weight of 437.41 g/mol . Its structure combines a benzothiazole ring fused to a piperidine moiety, linked via a ketone group to a 2,4-dichlorophenylsulfanyl substituent. The benzothiazole group is a rigid aromatic system known for enhancing binding affinity to biological targets, while the 2,4-dichlorophenyl group contributes to hydrophobic interactions and metabolic stability. This compound is primarily used in non-medical research, such as in the development of enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,4-dichlorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2OS2/c21-14-5-6-17(15(22)11-14)26-12-19(25)24-9-7-13(8-10-24)20-23-16-3-1-2-4-18(16)27-20/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMNHTMAEPPCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(1,3-benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone (CAS Number: 1376367-70-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.44 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological profile.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor agent, antimicrobial agent, and enzyme inhibitor.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the benzothiazole moiety have shown promising results against various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 65.0 | 80.0 |
| OVCAR-4 (Ovarian) | 28.7 | 90.0 | 95.0 |
| PC-3 (Prostate) | 15.9 | 50.0 | 60.0 |
These findings suggest that the compound may inhibit tumor growth by interfering with cellular processes critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Bacillus subtilis | Strong |
| Salmonella typhi | Moderate |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated in several studies, particularly focusing on acetylcholinesterase (AChE) inhibition:
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Acetylcholinesterase | 85% |
| Urease | 75% |
This enzyme inhibition suggests that the compound may be useful in developing treatments for conditions like Alzheimer's disease or other neurodegenerative disorders.
The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:
- Antitumor Mechanism : The benzothiazole moiety may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Enzyme Inhibition Mechanism : The piperidine structure likely facilitates binding to active sites of enzymes like AChE, thereby inhibiting their activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study demonstrated that benzothiazole derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound.
- Another study focused on the antimicrobial effects of piperidine derivatives against resistant bacterial strains, indicating that modifications to the piperidine ring can enhance activity.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H19Cl2N2OS
- Molecular Weight : 396.4 g/mol
- Chemical Structure : The compound features a benzothiazole moiety linked to a piperidine ring and a dichlorophenyl sulfanyl group, contributing to its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that benzothiazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and liver cancers . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Benzothiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in bacterial metabolism. In vitro studies have reported effective activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of benzothiazole derivatives suggest that they may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. The compounds are believed to exert their effects by inhibiting acetylcholinesterase activity and reducing oxidative stress in neuronal cells .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Benzothiazole vs. Triazole/Imidazole: The target compound’s benzothiazole core distinguishes it from azole-based antifungals like Terconazole (triazole) and Sertaconazole (imidazole).
Substituent Effects : The 2,4-dichlorophenyl group is conserved in Sertaconazole and VNI, suggesting its role in enhancing lipophilicity and membrane penetration. However, the sulfanyl linkage in the target compound may improve stability compared to ether or carboxamide linkages in analogues .
Piperidine vs. Piperazine : Piperidine (target compound) lacks the basic nitrogen in piperazine (Terconazole), which could reduce solubility but increase blood-brain barrier permeability .
Insights:
- CYP51 Inhibitors : Terconazole, Sertaconazole, and VNI target fungal/protozoan CYP51, critical for ergosterol biosynthesis. The target compound’s benzothiazole group may interact with CYP51’s heme pocket, but its efficacy remains unverified .
- Sulfanyl Group Impact : Compounds with sulfanyl linkages (e.g., the target and VNI) show prolonged half-lives due to reduced oxidative metabolism .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone?
Key steps include coupling reactions between benzothiazole-piperidine and dichlorophenylsulfanyl precursors. For example, Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions. Purification via column chromatography (e.g., n-hexane/EtOAc solvent systems) ensures high yield and purity . Characterization should involve ¹H/¹³C-NMR for structural confirmation and HPLC (e.g., 95% purity at 254 nm) .
Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- ¹H/¹³C-NMR : Assign chemical shifts to confirm piperidine, benzothiazole, and dichlorophenylsulfanyl moieties. For example, downfield shifts for sulfur-containing groups .
- HPLC : Assess purity (e.g., retention time 13.036 min, 95% peak area) .
- Elemental Analysis : Validate empirical formula, but cross-check discrepancies (e.g., carbon/hydrogen deviations) with mass spectrometry .
Advanced: How can researchers resolve contradictions between calculated and observed elemental analysis data?
Discrepancies may arise from residual solvents, hygroscopicity, or incomplete purification. Mitigation strategies include:
- Repeating synthesis under strictly anhydrous conditions.
- Using high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Performing thermogravimetric analysis (TGA) to detect volatile impurities .
Advanced: What reaction optimization strategies improve yield in multi-step syntheses involving dichlorophenylsulfanyl groups?
- Step Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in dichlorophenyl derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfanyl intermediates .
Advanced: How does the electron-withdrawing nature of the 2,4-dichlorophenylsulfanyl group influence reactivity?
The sulfanyl group acts as a weak electron donor, while chlorine substituents create steric hindrance and meta/para-directing effects. This can slow nucleophilic attacks on the benzothiazole ring but favor electrophilic substitution at specific positions. Computational modeling (DFT) can predict reactive sites .
Basic: How can researchers assess the compound’s stability under varying experimental conditions?
- pH Stability : Use buffer solutions (e.g., sodium acetate/sodium octanesulfonate at pH 4.6) to simulate biological or storage conditions .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation .
Advanced: What strategies are recommended for designing biological assays targeting this compound’s benzothiazole moiety?
Benzothiazoles are known for kinase inhibition and antimicrobial activity. Assay design considerations:
- Target Selection : Prioritize enzymes like tyrosine kinases or bacterial efflux pumps.
- In Vitro Models : Use cell-free systems (e.g., enzyme inhibition assays) to minimize confounding factors.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
Advanced: How can computational methods aid in predicting this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability based on sulfanyl and benzothiazole groups.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in target proteins .
Basic: What purification techniques are most effective for isolating this compound?
- Column Chromatography : Use gradient elution (n-hexane to EtOAc) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Advanced: How can researchers address challenges in scaling up synthesis without compromising purity?
- Continuous Flow Reactors : Improve mixing and heat transfer for dichlorophenyl intermediates .
- Process Analytical Technology (PAT) : In-line HPLC monitors reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
